Chloroacetic acid
Description
Historical and Current Research Trajectories of Chloroacetic Acid Historically, this compound has been recognized for its utility as a reactive intermediate in organic synthesisresearchgate.netwiley-vch.de. Its production methods, primarily the chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587), have been central to its industrial importancewikipedia.orggeeksforgeeks.org. Current research trajectories continue to focus on optimizing its production processes, including exploring technological developments like flow chemistrymarket.usarpgweb.com. There is also increasing interest in the development of bio-based this compound alternatives driven by a focus on sustainabilitymarket.usresearchnester.com. Research is also ongoing into its environmental behavior, including its degradation in soil and water and its potential formation in atmospheric processesoecd.orgresearchgate.netcopernicus.org. Furthermore, studies are being conducted to understand its reactions with various compounds, such as thiouracil derivativesijnc.ir. Analytical methods for quantifying this compound in various matrices, such as in pharmaceutical active ingredients like cetirizine (B192768) hydrochloride, are also areas of current research to ensure quality control and regulatory compliancewisdomlib.org.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₃ClO₂ | ilo.orggeeksforgeeks.org |
| Molar Mass | 94.50 g/mol | ilo.orggeeksforgeeks.orgnih.gov |
| Appearance | Colorless or white hygroscopic crystals | chemicalbook.comilo.orgnoaa.gov |
| Odor | Pungent, vinegar-like odor | chemicalbook.comilo.org |
| Melting Point | 60-63 °C (alpha form: 63°C, beta form: 56.2°C, gamma form: 52.5°C) | chemicalbook.comilo.orgnist.gov |
| Boiling Point | 189-190 °C at 760 mmHg | chemicalbook.comilo.orghmdb.ca |
| Density | 1.58 g/cm³ (at 20°C) | chemicalbook.comilo.org |
| Water Solubility | Very good (858 mg/mL at 25°C, >100 mg/mL at 20°C, 4260000 mg/L at 20°C) | chemicalbook.comilo.orghmdb.canoaa.gov |
| pKa | 2.87 (at 25℃) | chemicalbook.comnih.gov |
| Flash Point | 126 °C (closed cup) | chemicalbook.comilo.org |
| LogP | 0.22 - 0.49 | chemicalbook.comhmdb.caoecd.org |
| Vapor Pressure | < 10 Pa at 25°C, 0.75 mm Hg at 20°C | chemicalbook.comilo.orgnoaa.gov |
| Refractive Index | 1.4330 | chemicalbook.com |
Note: Multiple sources may provide slightly varying values for some properties. The table includes a range or representative value with corresponding sources.
Detailed Research Findings
Research into this compound encompasses various aspects, from its synthesis and reactivity to its environmental fate and analytical detection.
Synthesis: Industrially, this compound is primarily synthesized through the chlorination of acetic acid, often catalyzed by acetic anhydride (B1165640). This process can yield dithis compound and trithis compound as impurities. Another method involves the hydrolysis of trichloroethylene at elevated temperatures in concentrated sulfuric acid, which can produce a higher purity product wikipedia.orggeeksforgeeks.org.
Reactivity: this compound is a stronger acid than acetic acid due to the electron-withdrawing effect of the chlorine atom chemicalbook.com. The chlorine substituent also makes the alpha carbon susceptible to nucleophilic substitution reactions, which are fundamental in many synthetic routes utilizing this compound chemicalbook.com. For example, the displacement of chloride by sulfide (B99878) yields thioglycolic acid, an important compound used in PVC stabilization and cosmetics wikipedia.orggeeksforgeeks.org.
Applications in Chemical Synthesis: this compound is a versatile intermediate in organic synthesis. It is used in the production of various chemicals, including cellulose (B213188) ethers, herbicides (such as 2,4-dichlorophenoxyacetic acid and glyphosate (B1671968) precursors), glycine (B1666218), synthetic caffeine, sarcosine, thioglycolic acid, and EDTA wikipedia.orgchemicalbook.comepa.gov. It also serves as a reactive starting material for glyoxylic acid, dialkoxy and diaroxy acids, and sulfonamides wiley-vch.de. Compounds derived from this compound and amines show potential in pharmaceutical development ontosight.ai.
Environmental Research: Studies have investigated the fate of this compound in the environment. It is degraded by microorganisms in soil and water, although degradation rates can be influenced by factors such as pH and temperature oecd.orgresearchgate.net. This compound is not expected to undergo significant hydrolysis or direct photolysis in the environment oecd.org. Its low octanol-water partition coefficient suggests a low potential for bioconcentration in aquatic organisms oecd.org. Research also explores its presence and formation as a disinfection by-product in chlorinated water chemicalbook.comnih.gov. Recent atmospheric chemistry research indicates that this compound can be formed through multiphase reactions involving volatile organic compounds and chlorine copernicus.orgcopernicus.org.
Analytical Chemistry: The development of analytical methods for detecting and quantifying this compound is crucial, particularly in areas like pharmaceutical manufacturing where it can be an impurity. Gas chromatography methods, often involving derivatization to enhance volatility and separation, have been developed and validated for this purpose .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array, CH2ClCOOH | |
| Record name | CHLOROACETIC ACID, SOLID | |
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| Record name | chloroacetic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloroacetic_acid | |
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Related CAS |
3926-62-3 (hydrochloride salt) | |
| Record name | Chloroacetic acid [BSI:ISO] | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4020901 | |
| Record name | Chloroacetic acid | |
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Molecular Weight |
94.50 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetic acid, solid is a colorless to light-brown crystalline material. It is soluble in water and sinks in water. Combustible. It is transported as a molten liquid and therefore can cause thermal burns. It is toxic by ingestion, skin absorption and inhalation of dust. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colorless, white, or light-brown crystals with a vinegar-like odor; [HSDB], Solid, COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR., Colorless solution of the white crystalline solid. | |
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| Record name | Acetic acid, 2-chloro- | |
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Boiling Point |
372 °F at 760 mmHg (EPA, 1998), 189.1 °C, 187.00 to 190.00 °C. @ 760.00 mm Hg, 189 °C | |
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| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
302 °F (EPA, 1998), 126 °C, 259 °F (126 °C) (Closed cup), 126 °C c.c., 259 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 8.58X10+5 mg/L at 25 °C, Soluble in ethanol, diethyl ether, benzene, chloroform; slightly soluble in carbon tetrachloride, ... good solubility in methanol, acetone, diethyl ether, and ethanol, but is only sparingly soluble in hydrocarbons and chlorinated hydrocarbons., 858 mg/mL at 25 °C, Solubility in water at 20 °C: very good | |
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Density |
1.4043 at 104 °F (EPA, 1998) - Denser than water; will sink, 1.58 at 20 °C/20 °C (solid), Density: 1.4043 g/cu cm at 40 °C, Density: 1.3703 at 65 °C/4 °C (liquid); 1.58 at 20 °C/20 °C (solid), Density (at 20 °C): 1.58 g/cm³, 1.328 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (Air = 1), Relative vapor density (air = 1): 3.3 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 109.4 °F (EPA, 1998), 0.06 [mmHg], 6.5X10-2 mm Hg (8.68X10-3 kPa) at 25 °C, Vapor pressure, Pa at 25 °C: | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Impurities |
High purity 99+% chloroacetic acid will contain less than 0.5% of either acetic acid or dichloroacetic acid. Other impurities that may be present in small amounts are water and hydrochloric acid., Technical grade is about 90% pure., Purity: > 99%; Impurity: dichloroacetic acid < 0.3%, acetic acid < 0.2%, Fe < 0.0005%, Pb < 0.0001%, Dichloroacetic acid; acetic acid; water; sodium dichloroacetate; sodium acetate; sodium chloride; sodium glycolate; ethylmonochloroacetate; ethanol; iron and lead. | |
| Record name | Chloroacetic acid | |
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Color/Form |
Monoclinic prisms, Colorless or white deliquescent crystals, Colorless to light-brownish crystals, Colorless, hygroscopic, crystalline solid, which occurs in monoclinically prismatic structures ... | |
CAS No. |
79-11-8 | |
| Record name | CHLOROACETIC ACID, SOLID | |
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| Record name | Chloroacetic acid | |
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| Record name | Chloroacetic acid [BSI:ISO] | |
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| Record name | Monochloroacetic acid | |
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| Record name | Acetic acid, 2-chloro- | |
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| Record name | CHLOROACETIC ACID | |
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| Record name | CHLOROACETIC ACID | |
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| Record name | MONOCHLOROACETIC ACID | |
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Melting Point |
145 °F (EPA, 1998), 50-63 °C, Exists in alpha, beta, and gamma forms having mp 63 °C, 55-56 °C, and 50 °C respectively. MP for acid of commerce: 61-63 °C, Heat of fusion at the melting point = 1.2285X10+7 J/kmol, 52.5 °C | |
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Advanced Synthetic Methodologies and Mechanistic Elucidation of Chloroacetic Acid Production
Industrial Synthesis Processes and Technological Innovations
The industrial production of chloroacetic acid is predominantly carried out through two main routes: the catalytic chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587) chemcess.comnih.govechemi.comgoogle.com. While the hydrolysis of trichloroethylene can yield high-purity MCA, the chlorination of acetic acid is the more widely employed method globally due to lower raw material costs and a simpler process, despite challenges in controlling by-product formation chemcess.comechemi.comgoogle.com.
Catalytic Chlorination of Acetic Acid
The catalytic chlorination of acetic acid involves the reaction of acetic acid with chlorine gas in the presence of a catalyst to produce monothis compound and hydrogen chloride as a by-product chemcess.comwikipedia.org. This process can occur in both gas and liquid phases asianpubs.orgresearchgate.netresearchgate.netresearchgate.net.
The general reaction is: CH₃COOH + Cl₂ → ClCH₂COOH + HCl
This reaction is often catalyzed by substances like acetic anhydride (B1165640), acetyl chloride, sulfur, phosphorus, or phosphorus halides echemi.comgoogle.comsciencemadness.orggoogle.com.
Studies on the gas-phase reaction mechanism of this compound synthesis by catalysis and chlorination of acetic acid have been conducted asianpubs.orgresearchgate.net. An integral reaction mechanism suggests that the controlling step is the acid-catalyzed enolization of acetyl chloride asianpubs.orgscribd.comlew.ro. This mechanism, consistent with earlier findings, indicates that this compound can be self-catalyzed asianpubs.orgscribd.com. While the fundamental reaction mechanism has been established, ongoing research investigates the kinetics and conditions of the gas-phase reaction asianpubs.orgscribd.com.
In the gas phase, the concentration of acetyl chloride, a low boiling point intermediate, can become very high, potentially reaching up to 99% under certain conditions asianpubs.orgresearchgate.netresearchgate.net. This high concentration can lead to acetyl chloride rapidly escaping with hydrogen chloride exhaust, slowing down the reaction asianpubs.orgresearchgate.netresearchgate.net. Series reactions are also more prone to occur in the gas phase, potentially increasing the amount of dithis compound generated asianpubs.orgresearchgate.netresearchgate.net.
The chlorination of acetic acid can also be carried out in the liquid phase asianpubs.orgresearchgate.netresearchgate.netresearchgate.net. In liquid-phase reactions, the higher concentration of acetic acid and better reaction mass transfer can lead to a higher generation amount of dithis compound compared to the gas-phase reaction asianpubs.orgresearchgate.netresearchgate.net.
Kinetic models have been developed for the homogeneous catalytic liquid phase chlorination of acetic acid researchgate.net. These models are often based on a reaction mechanism where the acid-catalyzed enolization of acetyl chloride is the rate-determining step researchgate.net. The solubility of chlorine in acetic acid and mixtures containing MCA is a relevant factor in liquid-phase kinetics researchgate.netresearchgate.net. Studies have investigated the kinetics of chlorine absorption in acetic acid in the presence of homogeneous catalysts, finding the reaction between dissolved chlorine and acetic acid to be relatively slow researchgate.net. Mass transfer considerations, such as the liquid-side mass transfer coefficient, are important in understanding and optimizing liquid-phase chlorination processes researchgate.net. Improving the macroscopic and microcosmic distribution of components in the reaction system can enhance the chlorination reaction velocity and reduce side effects patsnap.com.
Catalysts play a crucial role in enhancing the selectivity and yield of this compound during the chlorination of acetic acid chemcess.comgoogle.comresearchgate.netgoogle.com. Common catalysts include acetic anhydride, acetyl chloride, sulfur, phosphorus, and metal salts echemi.comgoogle.comsciencemadness.orggoogle.com. Acetic anhydride is widely used as a catalyst, offering good catalytic activity and high selectivity without introducing sulfur into the product google.comgoogle.com.
Co-catalysts can further improve reaction reactivity and selectivity google.comasianpubs.org. Examples of co-catalysts studied include concentrated sulfuric acid, ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and solid superacids like SO₄²⁻/MxOy (where M is a metal and O is oxygen) google.comgoogle.comasianpubs.org. FeCl₃ and ZnCl₂ have shown effectiveness as co-catalysts, leading to high yields and selectivities of this compound asianpubs.org. The addition of concentrated sulfuric acid can also intensely accelerate the reaction rate lew.roasianpubs.org. Certain metal salts, such as iron, zinc, and manganese salts, can inhibit the deep chlorination of acetic acid, thereby increasing the selectivity towards monothis compound google.com. Activated carbon has also been explored as a co-catalyst in conjunction with acetic anhydride to reduce dithis compound formation and improve yield google.com.
Research has also explored novel catalytic systems, such as phosphotungstic acid-supported hercynite nanocomposites, which have shown good to excellent yields and high selectivity in the esterification of this compound, indicating potential for downstream processing or related reactions acs.org.
A significant challenge in the catalytic chlorination of acetic acid is the inevitable formation of by-products, primarily dithis compound (DCA) and trithis compound asianpubs.orgechemi.comwikipedia.org. The formation of these by-products reduces the yield and affects the purity of the this compound product asianpubs.org.
Several strategies are employed to minimize by-product formation:
Controlling Reaction Conditions: Factors such as temperature and chlorine flow rate can influence the amount of dithis compound produced asianpubs.orgscribd.comasianpubs.org. Increasing the reaction temperature, if possible, can reduce the formation of dithis compound because the activation energy for the reaction of acetyl chloride with chlorine is higher than that for chloroacetyl chloride with chlorine asianpubs.org. Controlling the chlorine airflow effectively throughout the process is also important asianpubs.org.
Catalyst and Co-catalyst Selection: The choice of catalyst and co-catalyst can impact the selectivity of the reaction and the amount of by-products formed google.comgoogle.comasianpubs.org. Certain co-catalysts, like specific metal salts, can inhibit the deep chlorination reactions google.com.
Maintaining Acetic Acid Concentration: A higher concentration of acetic acid in the reaction system can reduce the relative concentration of acetyl chloride and minimize series reactions that lead to increased dithis compound asianpubs.org.
Process Design: In the gas phase, rapid escape of acetyl chloride can lead to increased dithis compound formation asianpubs.orgresearchgate.netresearchgate.net. Process designs that manage acetyl chloride concentration, such as pressurized operation in the late stages of the reaction, can be beneficial asianpubs.org. Continuous processes and specific reactor designs, like those utilizing a gravity field, can improve component distribution and reduce side reactions patsnap.com.
Purification Methods: After the chlorination reaction, purification steps are necessary to separate this compound from unreacted acetic acid and by-products like dithis compound chemcess.comnih.govechemi.com. Methods include distillation and recrystallization nih.govechemi.com. Selective dechlorination of dithis compound using hydrogen gas in the presence of a catalyst like palladium has also been explored to reduce DCA content in the mother liquor nih.govgoogle.com. Activated charcoal has been investigated for the partial dechlorination of chloroacetic acids, where DCA can be reduced to MCA google.com.
The formation of dithis compound is considered a parallel reaction in the chlorination of acetic acid asianpubs.org. The rate of dithis compound generation can accelerate in the later stages of the reaction asianpubs.org.
Role of Catalysts and Co-catalysts in Enhancing Selectivity and Yield
Alternative Synthetic Routes (e.g., Hydrolysis of Trichloroethylene)
Besides the catalytic chlorination of acetic acid, another significant industrial route for producing this compound is the hydrolysis of trichloroethylene chemcess.comnih.govechemi.comgoogle.comwikipedia.org. This process involves reacting trichloroethylene with water, typically in the presence of a strong acid catalyst like sulfuric acid chemcess.comnih.govechemi.comwikipedia.org.
The reaction can be represented as: ClHC=CCl₂ + 2 H₂O → ClH₂C−COOH + 2 HCl
The hydrolysis is commonly conducted at elevated temperatures, for example, between 130-140°C or 160-180°C, using concentrated sulfuric acid (at least 75% or 93%) as the catalyst chemcess.comnih.govechemi.comwikipedia.org. This method is known for producing highly pure this compound, often free from di- or trithis compound, which is a significant advantage compared to the chlorination route chemcess.comnih.govwikipedia.org.
However, the hydrolysis of trichloroethylene has certain disadvantages that have led to the increased popularity of the chlorination route chemcess.comwikipedia.org. Trichloroethylene is a relatively more expensive starting material nih.gov. Additionally, this method generates significant quantities of hydrogen chloride as a by-product chemcess.comechemi.comwikipedia.org. Despite yielding high purity, the higher cost of raw materials and substantial HCl by-product have made the chlorination of acetic acid the predominant industrial method globally chemcess.comnih.govgoogle.comwikipedia.org.
Another reported alternative method is the chlorohydrin oxidation method, which uses nitric acid as an oxidizing agent echemi.com.
Novel Approaches in this compound Synthesis
Recent advancements in chemical synthesis have spurred the development of novel methodologies for producing this compound, focusing on improved efficiency, reduced environmental impact, and the utilization of innovative catalytic systems.
Green Chemistry Principles in this compound Production
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound production involves exploring alternative reaction pathways, solvents, and catalysts.
One area of focus within green chemistry is the development of solvent-free reaction conditions. For instance, studies have demonstrated the synthesis of various organic compounds, including those utilizing this compound as a reactant or catalyst, under neat conditions, which minimizes or eliminates the need for traditional organic solvents. researchgate.netdergipark.org.tr This approach aligns with green chemistry by reducing solvent waste and potential environmental hazards. dergipark.org.tr
Another aspect involves the use of more environmentally benign catalysts. While this compound itself can act as a catalyst in certain reactions researchgate.netijprdjournal.com, research is also directed towards developing greener catalysts for the synthesis of this compound or reactions where it is a key component. The historical Heumann-Pfleger synthesis of indigo, which starts from aniline (B41778) and this compound, highlights a traditional route, but modern green chemistry efforts are exploring microbial synthesis from renewable carbon sources to avoid hazardous chemical steps and toxic byproducts associated with such historical processes. rsc.org
Furthermore, the concept of atom economy is central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. Novel synthetic routes for compounds utilizing this compound are being developed with improved atom economy. For example, a novel industrial approach for the synthesis of baclofen (B1667701) uses this compound as a reagent in a two-step C-C bond formation, emphasizing a cost-effective and environmentally friendly route. thieme-connect.com
Research also investigates the atmospheric formation mechanisms of this compound as part of understanding chlorine chemistry involving volatile organic compounds (VOCs). While not a direct production method, understanding these natural pathways can provide insights into potential environmentally relevant formation processes. copernicus.org
Utilization of Deep Eutectic Solvents as Catalytic Systems
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts, offering several advantages over traditional organic solvents and ionic liquids. mdpi.comrsc.orgmdpi.com They are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) at a specific molar ratio, resulting in a mixture with a much lower melting point than either of the individual components. mdpi.com
This compound can function as a hydrogen bond donor in the formation of DESs. researchgate.net These this compound-based DESs have been explored for various applications, including their use as catalytic systems in organic synthesis. mdpi.comchemmethod.comchemmethod.com
Studies have shown that DESs, including those containing this compound or utilizing it in the reaction, can act as both solvent and catalyst simultaneously in one-pot reactions. chemmethod.comchemmethod.com This dual role simplifies reaction procedures, reduces the need for separate catalysts and solvents, and can lead to higher yields and shorter reaction times. chemmethod.comchemmethod.com
For instance, a deep eutectic solvent formed from choline (B1196258) chloride and this compound in a 1:1 molar ratio has been successfully employed as a catalyst and solvent for the synthesis of dihydropyrimidinones via a one-pot multi-component reaction. chemmethod.comchemmethod.com This DES demonstrated high efficiency, applicability to a range of substrates, high yields (70–95%), and relatively short reaction times (5–75 minutes). chemmethod.comchemmethod.com The recyclability of the DES was also demonstrated, further highlighting its potential in sustainable synthesis. chemmethod.comchemmethod.com
The use of DESs as catalytic systems in this compound-involved reactions aligns with green chemistry principles due to their often lower toxicity, biodegradability, and recyclability compared to conventional catalysts and solvents. mdpi.comrsc.orgmdpi.comdoi.org
Detailed research findings on the application of this compound-based DESs as catalysts include their successful use in reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones. chemmethod.comchemmethod.com The proposed reaction mechanism in the presence of acidic DESs has been investigated, suggesting the role of the acidic components in facilitating the reaction pathway. chemmethod.com
Another example involves the use of a deep eutectic solvent composed of choline chloride and urea, along with this compound, in the one-pot synthesis of thiazolobenzimidazoles. doi.org This method is described as green and metal-free, utilizing the DES as both a sustainable solvent and a reaction promoter, achieving high yields and short reaction times. doi.org
The physicochemical properties of DESs, such as viscosity, polarity, and hydrogen bonding interactions, play a crucial role in their performance as solvents and catalysts. rsc.orgmdpi.com Research continues to explore the relationship between the composition and properties of DESs and their catalytic activity in various chemical transformations, including those involving this compound. rsc.orgmdpi.com
Here is a summary of research findings on the use of a Choline Chloride:this compound DES in the Biginelli reaction:
| Reactants | DES Composition (Molar Ratio) | Temperature (°C) | Time (min) | Yield (%) |
| Aldehyde, Ethyl acetoacetate, Urea | Choline Chloride:this compound (1:1) | 70 | 5-75 | 70-95 |
Complex Reaction Chemistry and Derivative Synthesis of Chloroacetic Acid
Mechanistic Studies of Chloroacetic Acid in Organic Transformations
The reactions of this compound often involve mechanisms influenced by the electron-withdrawing effect of the chlorine atom, which increases the acidity of the carboxylic proton and makes the alpha-carbon susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions with this compound
Nucleophilic substitution is a key reaction pathway for this compound, primarily occurring at the alpha-carbon where the chlorine atom is located. chemcess.com This reaction involves the displacement of the chloride leaving group by a nucleophile. The mechanism is typically an SN2 reaction, favored by the primary nature of the carbon atom and the good leaving group ability of chloride.
For instance, the reaction of this compound with hydroxide (B78521) ions leads to the formation of glycolic acid (hydroxyacetic acid). chemcess.com This hydrolysis is an industrial method for producing glycolic acid. chemcess.com Similarly, reaction with sodium or potassium hydrogensulfide yields thioglycolic acid. chemcess.com
This compound also reacts with ammonia (B1221849) to produce aminoacetic acid (glycine), with the primary product depending on the reaction conditions. chemcess.com Reaction with potassium cyanide in a neutral solution yields cyanoacetic acid. chemcess.com
Esterification and Amidation Reactions of this compound
This compound undergoes characteristic reactions of carboxylic acids, including esterification and amidation. These reactions typically involve the activation of the carboxylic acid group followed by the attack of an alcohol (for esterification) or an amine (for amidation). libretexts.org
Esterification of this compound with alcohols yields this compound esters, such as methyl, ethyl, and tert-butyl chloroacetate (B1199739). chemcess.com This reaction is often catalyzed by acid. zsmu.edu.ua
Amidation involves the reaction of this compound with amines to form chloroacetamides. chemcess.com For example, the reaction of methyl chloroacetate with ammonia at low temperatures produces chloroacetamide. chemcess.com These reactions proceed via nucleophilic acyl substitution mechanisms, where the alcohol or amine acts as the nucleophile attacking the carbonyl carbon. libretexts.orgresearchgate.net
Alkylation Capabilities of this compound and its Derivatives
While this compound itself is primarily involved in nucleophilic substitution at the alpha-carbon and reactions of its carboxylic acid group, its derivatives, particularly those where the carboxylic acid is activated, can be used in alkylation reactions. The chloroacetyl group can be introduced into other molecules, effectively alkylating them with a -CH₂COOH or -CH₂CO- containing group.
For example, chloroacetyl chloride, a derivative of this compound, is a potent acylating agent that can participate in Friedel-Crafts acylation reactions with aromatic compounds. niscpr.res.insigmaaldrich.com This reaction introduces the chloroacetyl group onto the aromatic ring. niscpr.res.in The resulting chloroacetyl-substituted aromatic compound can then undergo further reactions, including nucleophilic substitution of the chlorine atom, effectively achieving alkylation with a functionalized two-carbon unit.
Synthesis and Reactivity of this compound Derivatives
This compound serves as a precursor for several important derivatives, each with distinct reactivity profiles and applications. chemcess.com
Chloroacetyl Chloride: Synthesis and Acylation Mechanisms
Chloroacetyl chloride is a highly reactive acyl chloride derived from this compound. wikipedia.org It is synthesized by reacting this compound with various chlorinating agents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or phosgene (B1210022) (COCl₂). chemcess.com
The mechanism of acid chloride formation from carboxylic acids and reagents like thionyl chloride involves the activation of the carboxylic acid group, making the carbonyl carbon more electrophilic. libretexts.org A nucleophilic attack by chloride then displaces a good leaving group, forming the acyl chloride. libretexts.org
Chloroacetyl chloride is a versatile acylating agent used to introduce the chloroacetyl group into molecules containing nucleophilic centers like hydroxyl or amino groups. nveo.orgchemicalbook.com In acylation reactions, the nucleophile attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of chloride. nveo.org For instance, it reacts with alcohols to form this compound esters and with amines to form chloroacetamides. google.com Chloroacetyl chloride is significantly more reactive towards nucleophiles at the acyl carbon compared to alkyl chlorides due to the enhanced electrophilicity of the carbonyl carbon. umass.edu This is a key aspect of its utility in synthesis.
Chloroacetyl chloride is also a key reagent in Friedel-Crafts acylation, where it reacts with aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form chloroacetyl-substituted aromatic compounds. niscpr.res.insigmaaldrich.com The mechanism involves the formation of a resonance-stabilized acylium ion from chloroacetyl chloride and the Lewis acid, which then acts as the electrophile in the substitution onto the aromatic ring. sigmaaldrich.commasterorganicchemistry.comopenstax.org
Formation of Carboxymethyl Cellulose (B213188) (CMC) from Monothis compound
Carboxymethyl cellulose (CMC) is a widely used cellulose derivative synthesized by the alkali-catalyzed reaction of cellulose with monothis compound (MCA), often in the form of its sodium salt, sodium monochloroacetate. mdpi.comresearchgate.netwikipedia.org This process, known as etherification or carboxymethylation, introduces carboxymethyl groups (-CH₂COOH) onto the hydroxyl groups of the glucose repeating units in the cellulose backbone. researchgate.netwikipedia.org
The synthesis typically involves treating cellulose with a strong base, such as sodium hydroxide, to form alkali cellulose. mdpi.comhoseachem.com This step activates the hydroxyl groups, making them more nucleophilic. mdpi.comhoseachem.com The alkali cellulose then reacts with sodium monochloroacetate through a nucleophilic substitution (SN2) mechanism. mdpi.comcellulosechemtechnol.ro The activated hydroxyl oxygen of the alkali cellulose attacks the methylene (B1212753) carbon of sodium monochloroacetate, displacing the chloride ion and forming an ether linkage with the carboxymethyl group. mdpi.comcellulosechemtechnol.ro
The degree of substitution (DS), which is the average number of carboxymethyl groups per anhydroglucose (B10753087) unit, is a crucial parameter that affects the properties of CMC. mdpi.comresearchgate.net The reaction conditions, such as the concentrations of NaOH and sodium monochloroacetate, temperature, and reaction time, influence the DS and the characteristics of the resulting CMC. mdpi.comcellulosechemtechnol.ro Side reactions, such as the hydrolysis of sodium monochloroacetate to form sodium glycolate, can also occur during the synthesis. mdpi.com
Thioglycolic Acid Synthesis Pathways from this compound
Thioglycolic acid (mercaptoacetic acid, HSCH₂COOH) is synthesized through the reaction of this compound or its salts with a sulfur source. A common industrial method involves the reaction of this compound with sodium hydrosulfide (B80085) (NaHS) in an aqueous medium. researchgate.netgoogleapis.comgoogle.com This process involves the nucleophilic displacement of the chlorine atom by the hydrosulfide anion. chemcess.comspecialchem.com
Another pathway utilizes sodium thiosulfate (B1220275) (Na₂S₂O₃). The reaction of sodium chloroacetate with sodium thiosulfate initially forms a Bunte salt (S-(carboxymethyl)thiosulfate). googleapis.compjsir.org Subsequent hydrolysis of this Bunte salt with an acid, such as hydrochloric acid, yields thioglycolic acid. googleapis.compjsir.org While sulfur can be liberated during the hydrolysis of the Bunte salt, affecting yields, this can be mitigated by refluxing the reaction mixture of sodium thiosulfate and sodium chloroacetate before the hydrolysis step. pjsir.org
Historically, thioglycolic acid was first obtained from the reaction of monothis compound and potassium hydrogen sulfide (B99878). googleapis.com The reaction of this compound or its salt with alkali polysulfides can also produce dithioglycolic acid, which is then reduced to thioglycolic acid. googleapis.com
| Reactants | Conditions | Products |
| This compound, Sodium hydrosulfide | Aqueous medium, potentially elevated pressure | Thioglycolic acid, Sodium chloride |
| Sodium chloroacetate, Sodium thiosulfate | Aqueous solution, Reflux, Acid hydrolysis (e.g., HCl) | Thioglycolic acid, Sodium chloride, Sulfur |
| This compound, Potassium hydrosulfide | - | Thioglycolic acid, Potassium chloride |
| This compound, Alkali polysulfides | - | Dithioglycolic acid (reduced to Thioglycolic acid) |
Glycine (B1666218) Production from this compound Precursors
Glycine (aminoacetic acid, NH₂CH₂COOH), the simplest amino acid, is commercially produced by the reaction of this compound with ammonia. chemcess.comdoubtnut.comorgsyn.org This synthesis is a nucleophilic substitution reaction where the amino group (NH₂) from ammonia replaces the chlorine atom in this compound. doubtnut.com
The reaction can be represented as: ClCH₂COOH + 2 NH₃ → NH₂CH₂COOH + NH₄Cl. doubtnut.com
Using a large excess of ammonia can significantly increase the yield of glycine and reduce the formation of impurities like iminodiacetic acid and nitrilotriacetic acid, which result from side reactions involving the reaction of glycine with additional this compound. chemcess.comacs.org The reaction is typically carried out in an aqueous solution. orgsyn.orggoogle.com After the reaction, the mixture contains glycine and ammonium (B1175870) chloride. doubtnut.comgoogle.com Various methods are employed to isolate and purify the glycine, often involving concentration and precipitation steps. orgsyn.orggoogle.com
| Reactants | Conditions | Products |
| This compound | Excess Ammonia, Aqueous solution | Glycine, Ammonium chloride |
Synthesis of Pharmaceutically Active Compounds via this compound Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. testbook.comgoogleapis.comspecialchem.comdoubtnut.comijnc.irpcc.eu Its reactive chlorine atom makes it a versatile building block for introducing the carboxymethyl group (-CH₂COOH) or for further functionalization.
For instance, this compound is a precursor to chloroacetyl chloride, which is subsequently used in the synthesis of adrenaline (epinephrine). pcc.euwikipedia.org It is also utilized in the production of synthetic caffeine. chemcess.com Additionally, this compound is involved in the synthesis of other pharmaceuticals such as ibuprofen (B1674241) and diclofenac (B195802) sodium salt. pcc.eu The synthesis of certain cephalosporin (B10832234) antibiotics, like M-14659, involves α-chlorophenylacetic acid derivatives, which are related to this compound and serve as versatile synthetic intermediates. mdpi.com this compound is also used in the synthesis of the oxathiolane intermediate, a key component in the production of antiviral drugs like lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC). acs.orgchemrxiv.org
| Pharmaceutical Compound (Examples) | Role of this compound / Derivative |
| Adrenaline (Epinephrine) | Precursor to Chloroacetyl chloride |
| Synthetic Caffeine | Intermediate |
| Ibuprofen | Intermediate |
| Diclofenac sodium salt | Intermediate |
| M-14659 (Cephalosporin) | Precursor to α-chlorophenylacetic acid derivatives |
| Lamivudine (3TC) | Used to produce Oxathiolane intermediate |
| Emtricitabine (FTC) | Used to produce Oxathiolane intermediate |
This compound in Herbicidal Compound Synthesis
This compound plays a crucial role in the synthesis of several important herbicidal compounds. testbook.comgoogleapis.comspecialchem.comdoubtnut.comijnc.irijnc.irsciencemadness.orgdergipark.org.trnih.gov A major application is its use in the production of phenoxy herbicides through etherification reactions with chlorophenols. wikipedia.orgtheijes.com Examples include the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org The synthesis of 2,4-D from phenol (B47542) and this compound involves chlorination of phenol followed by reaction with this compound and subsequent hydrolysis. vaia.com
This compound is also a precursor to the herbicides glyphosate (B1671968) and dimethoate. wikipedia.org It serves as an intermediate in the agrochemicals industry for the production of active substances used in plant protection products. pcc.euontosight.ai
| Herbicidal Compound (Examples) | Role of this compound |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Reactant in etherification |
| MCPA | Reactant in etherification |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Reactant in etherification |
| Glyphosate | Precursor |
| Dimethoate | Precursor |
Reactions with Nitrogen-Containing Heterocycles (e.g., Thiouracil, Thiourea)
This compound reacts with nitrogen-containing heterocycles, particularly those containing sulfur, leading to the formation of various cyclic and acyclic derivatives.
The reaction of this compound with thiourea (B124793) ((NH₂)₂CS) is a notable example. This reaction involves an Sɴ2 substitution where the sulfur atom of thiourea attacks the carbon atom bonded to chlorine in this compound. cas.czcas.cz This reaction can lead to the formation of S-carboxylatomethyleneisothiouronium salts, which can then undergo cyclization to form 2-imino-4-thiazolidinone derivatives. dergipark.org.trcas.czcas.czresearchgate.net The reaction mechanism and product formation can be influenced by factors such as pH. cas.czcas.cz Substituted thioureas also react with this compound derivatives to yield substituted 2-imino-4-thiazolidinones. dergipark.org.trcas.cz The reaction between this compound and thiourea has been studied theoretically, suggesting that the iminothiol form of thiourea may be involved. researchgate.net
This compound also reacts with thiouracil, a sulfur-containing uracil (B121893) derivative. ijnc.irijnc.irresearchgate.net This reaction can lead to the formation of products such as 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio)acetic acid and 2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetic acid. ijnc.irijnc.irresearchgate.net Theoretical studies have investigated the reaction mechanisms and activation energies for the reaction between thiouracil and this compound, as well as its derivatives. ijnc.irijnc.irresearchgate.net The reaction involves the removal of a hydrogen atom, potentially from an NH group in thiouracil, followed by the attachment of a carbon atom from this compound to a sulfur atom in thiouracil. ijnc.ir
| Nitrogen-Containing Heterocycle | Reaction with this compound | Products (Examples) |
| Thiourea | Sɴ2 substitution, followed by potential cyclization | S-carboxylatomethyleneisothiouronium salts, 2-imino-4-thiazolidinone derivatives |
| Thiouracil | Reaction involving sulfur and nitrogen atoms | 2-(6-oxo-1,6-dihydropyrimidin-2-ylthio)acetic acid, 2-(4-oxo-1,4-dihydropyrimidin-2-ylthio)acetic acid |
Advanced Analytical Methodologies for Chloroacetic Acid and Its Congeners
Chromatographic Techniques for Separation and Quantification
Chromatographic methods form the backbone of chloroacetic acid analysis, providing the necessary separation power to distinguish between MCA, DCA, TCA, and other potential interferents. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography (IC) are prominent techniques utilized for this purpose.
Gas Chromatography (GC) with Derivatization Techniques
Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds. However, the inherent polarity and low volatility of chloroacetic acids necessitate derivatization prior to GC analysis to improve their chromatographic behavior, including volatility and peak shape thermofisher.com. Derivatization converts the acidic functional group into a less polar, more volatile derivative.
Various derivatization agents have been explored for the analysis of chloroacetic acids by GC. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylation reagent that reacts with polar functional groups like carboxylic acids to form trimethylsilyl (B98337) (TMS) esters tcichemicals.comresearchgate.net. BSTFA is favored for its high reactivity and the volatility of its byproducts, which minimally interfere with the analysis tcichemicals.comresearchgate.net. The derivatization of this compound with BSTFA enhances its volatility and leads to clearer chromatographic peaks, facilitating accurate detection and quantification .
Another effective derivatization agent is pentafluorobenzyl bromide (PFBBr) thermofisher.comnih.govresearchgate.net. PFBBr is used in an extractive alkylation procedure that simultaneously combines extraction and derivatization without requiring a separate purification step thermofisher.com. This reagent converts carboxylic acids into their corresponding pentafluorobenzyl esters, which are highly suitable for detection by electron capture detection (ECD) due to the presence of electronegative fluorine atoms thermofisher.com. Studies comparing derivatization procedures like pentafluorobenzylation and BF3/methanol esterification for GC analysis of acidic water micropollutants, including chloroacetic acids, have investigated the influence of parameters such as reaction time, amount of reagent, and temperature on derivatization efficiency nih.gov. For pentafluorobenzylation, the concentration of PFBBr and the interaction between temperature and time were found to be influential factors nih.gov.
Following GC separation, detection systems are employed to identify and quantify the derivatized chloroacetic acids. Electron Capture Detection (ECD) is a highly sensitive detector for compounds containing electronegative atoms like halogens plos.orggcms.cz. Due to the chlorine atoms in chloroacetic acids and their derivatized forms, ECD is a suitable and commonly used detection method, offering low detection limits plos.orggcms.czchromatographyonline.com. EPA Method 552.3, for instance, utilizes GC with ECD for the analysis of haloacetic acids, including chloroacetic acids, in water chromatographyonline.com.
Mass Spectrometry (MS) provides structural information and high selectivity, making it a powerful detector for confirming the identity of analytes and for analysis in complex matrices where ECD might encounter interferences plos.orgresearchgate.net. GC-MS allows for the detection of derivatized chloroacetic acids and can provide cleaner baselines compared to GC-ECD in some applications researchgate.net. While ECD generally offers higher sensitivity for halogenated compounds, GC-MS is valuable for its confirmatory capabilities and ability to analyze a wider range of compounds plos.orgresearchgate.net. Some studies have shown that optimized BF3/methanol esterification followed by GC/MS can be as sensitive as pentafluorobenzylation with GC/ECD, while offering better reproducibility nih.gov.
Derivatization Agents and Reaction Optimization (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide)
High-Performance Liquid Chromatography (HPLC) in this compound Analysis
High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of chloroacetic acids and their congeners, particularly useful for polar and non-volatile compounds that are not easily amenable to GC without derivatization sielc.comiteh.aibaua.de. HPLC allows for the direct analysis of chloroacetic acids in their ionic or molecular forms, depending on the mobile phase and stationary phase employed.
HPLC methods have been developed for the determination of monothis compound, dithis compound, and trithis compound in various matrices, including surfactants and workplace air sielc.comiteh.aibaua.de. These methods often utilize reverse-phase or mixed-mode columns and mobile phases containing acetonitrile (B52724), water, and an acidic modifier like phosphoric acid or sulfuric acid sielc.comiteh.ai. UV detection at low wavelengths (e.g., 200-210 nm) is commonly used for detecting chloroacetic acids in HPLC sielc.comiteh.aiglsciences.com. For applications requiring higher sensitivity or confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS) plos.org.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic mode particularly well-suited for the separation of polar compounds, including organic acids like chloroacetic acids sielc.com. HILIC columns are designed to retain polar analytes using a polar stationary phase and an organic-rich mobile phase, which is contrary to the separation mechanism in reverse-phase HPLC sielc.commdpi.com.
HILIC applications for this compound analysis leverage this mechanism to achieve effective separation. For instance, a method using a BIST™ (Bridge Ion Separation Technology) A+ column, a negatively-charged, cation-exchange column, has been developed for the separation of this compound, dithis compound, and trithis compound sielc.comsielc.com. This method utilizes a multi-charged, positive buffer in the mobile phase to act as a bridge between the negatively-charged analytes and the negatively-charged column surface, enabling retention and separation sielc.com. The mobile phase typically consists mostly of an organic solvent like acetonitrile to minimize solvation of the charged analytes sielc.com. HILIC-ion exchange chromatography using an amino column has also been developed for the separation of dithis compound in water, demonstrating good results without interference from sodium ions researchgate.net.
Ion Chromatography (IC) for this compound Speciation
Ion Chromatography (IC) is a technique specifically designed for the separation and determination of ions and polar molecules based on their charge metrohm.comthermofisher.com. This makes IC particularly suitable for the speciation analysis of chloroacetic acids, which exist as anions in aqueous solutions. IC can effectively separate monochloroacetate, dichloroacetate, and trichloroacetate (B1195264) ions.
IC methods for chloroacetic acids typically employ anion exchange columns and conductivity detection metrohm.comthermofisher.comcdc.gov. The eluent is usually an aqueous solution containing a weak acid or a mixture of salts cdc.gov. Gradient elution with varying concentrations of the eluent can be used to optimize the separation of different this compound congeners google.com. IC allows for the direct analysis of chloroacetic acids without derivatization, simplifying sample preparation in many cases plos.org.
IC is used for the determination of chloroacetic acids in various matrices, including water and industrial samples cdc.govgoogle.com. It can also be coupled with mass spectrometry (IC-MS or IC-MS/MS) for enhanced sensitivity and selectivity, enabling the determination of haloacetic acids at trace levels researchgate.netmetrohm.com. IC-ICP-MS is a combined technique that pairs IC separation with inductively coupled plasma mass spectrometry detection, offering high sensitivity and element-specific detection for speciation analysis thermofisher.compragolab.cz.
Research findings demonstrate the applicability of IC for the simultaneous detection of monothis compound, dithis compound, and trithis compound. A method using an AS19-HC analytical column and KOH eluent has been developed for detecting these congeners in this compound production processes google.com. This method achieved good recovery rates and linearity, proving suitable for monitoring the purity of this compound google.com. The chromatographic conditions can be optimized for gradient elution to achieve separation within a reasonable time frame google.com.
The following table summarizes some key analytical parameters for chloroacetic acids and their congeners:
| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 300 | C₂H₃ClO₂ | 94.494 fishersci.co.uk |
| Dithis compound | 6597 | C₂H₂Cl₂O₂ | 128.94 uni.lu |
| Trithis compound | 6421 | C₂HCl₃O₂ | 163.38 fishersci.co.uk |
Sample Preparation and Matrix Effects in Environmental and Biological Samples
Effective analysis of this compound in environmental and biological samples necessitates appropriate sample preparation techniques to isolate and concentrate the analyte while minimizing matrix interference. The complexity of matrices in environmental and biological samples can significantly impact the accuracy and sensitivity of analytical methods.
Solid-Phase Extraction (SPE) and Microextraction Techniques
Solid-Phase Extraction (SPE) is a widely used technique for sample preparation of liquid samples due to its versatility in purification, trace preconcentration, salt elimination, derivatization, and class fractionation. nih.govnih.gov The principle of SPE involves the extraction of analytes from a complex matrix by transferring the analyte to a solid phase, followed by its elution. nih.gov For instance, SPE has been employed for the preconcentration of pharmaceutical compounds, including haloacetic acids (HAAs) like this compound, from environmental water samples. nih.govnih.govresearchgate.net In one study, seawater samples were preconcentrated using SPE cartridges conditioned with acetonitrile, ultrapure water, and Na₂EDTA solution. nih.gov The choice of elution solvent composition is critical for achieving high recoveries of target analytes. nih.gov
Microextraction techniques, such as Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME), have also been developed for the determination of various contaminants, including chloroacetic acids, in environmental and biological samples. nih.govresearchgate.net These techniques offer advantages such as simplicity, reduced solvent consumption, and high sensitivity. nih.gov For example, DLLME has been used for the determination of chloroacetic acids from water samples. researchgate.net SPME involves the distribution of the analyte between the bulk sample and a fiber coating. nih.gov
Sampling Procedures for Airborne this compound
Sampling procedures for airborne this compound typically involve drawing a defined volume of air through a sorbent material that can effectively capture the compound. For volatile acids like this compound, sorbent tubes containing materials such as silica (B1680970) gel are commonly used. cdc.govskcinc.com
A specific method for sampling airborne this compound involves using a glass tube sampler containing two sections of silica gel separated by glass wool plugs. cdc.gov A personal sampling pump is used to draw air through the sampler at a known flow rate, typically between 0.05 to 0.2 L/min, for a specified sampling duration. cdc.gov After sampling, the sorbent sections are transferred to vials, and the this compound is desorbed using a suitable solvent, such as deionized water, often with the aid of sonication. cdc.gov This extracted solution is then filtered prior to analysis. cdc.gov It is crucial to use sorbent tubes with glass wool plugs, as this compound can be irreversibly adsorbed on urethane (B1682113) plugs. cdc.gov
Another approach for sampling chloroacetic acids in workplace air utilizes an alkaline-impregnated quartz fibre filter located in a GSP sampling system. uzh.ch Air is drawn through the filter at a flow rate of 1 L/min, capturing chloroacetic acids present in particulate form. uzh.ch The deposited chloroacetic acids are then eluted from the filter for analysis. uzh.ch
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance are critical aspects of this compound analysis to ensure the reliability and accuracy of the results. This involves evaluating various performance parameters of the analytical method. wisdomlib.orgwjpr.net
Linearity, Precision, Accuracy, and Limits of Detection/Quantitation
Method validation typically includes the assessment of specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). wisdomlib.orgwjpr.netresearchgate.net These parameters confirm the method's ability to reliably detect and quantify this compound. wisdomlib.org
Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. researchgate.netthermofisher.com This is often assessed by analyzing a series of working standards at different concentrations and determining the correlation coefficient of the calibration curve. cdc.govresearchgate.netnih.gov For instance, a gas chromatographic method for this compound analysis showed good linearity with a correlation coefficient of 0.9990 over a specific range. wisdomlib.orgwjpr.net Another method using silanization-gas chromatography demonstrated linearity within the range of 0-162.8 μg/ml with a correlation coefficient of 0.9997. nih.gov
Precision: Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. researchgate.netthermofisher.com It is often expressed as relative standard deviation (RSD). nih.gov Repeatability, a measure of precision under the same operating conditions over a short interval of time, has been evaluated for this compound analysis methods. wjpr.netresearchgate.net For example, repeatability values of 1.82% and 2.05% were obtained at limit and LOQ concentration levels in one study. wjpr.net Another method reported RSD values between 0.5% and 1.3% for replicate measurements. nih.gov
Accuracy: Accuracy indicates the closeness of agreement between the test result and the accepted reference value. researchgate.netthermofisher.com It is commonly assessed through recovery studies, where known amounts of this compound are added to blank samples or samples with known concentrations, and the percentage of the added amount recovered by the method is determined. wisdomlib.orgresearchgate.netnih.gov Acceptable accuracy ranges are often defined by regulatory guidelines. wisdomlib.org Recovery percentages for this compound have been reported in ranges such as 90% to 110% wisdomlib.orgwjpr.net and between 98.6% and 101.2% for spiked blank samples. nih.gov Average recovery of 98% with negligible bias was observed in one evaluation. cdc.gov
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.netthermofisher.com These limits are determined using various approaches, such as signal-to-noise ratio or based on the standard deviation of the response and the slope of the calibration curve. wisdomlib.orgwjpr.netresearchgate.netresearchgate.net Reported LOD and LOQ values for this compound vary depending on the analytical method and matrix. For a GC-MS method, LOD and LOQ values for this compound were 0.00003 µg mL⁻¹ and 0.00009 µg mL⁻¹, respectively. researchgate.nettandfonline.com An ion chromatographic method reported an LOD of 0.02 mg L⁻¹ and a linear range from 0.05 to 1.0 mg L⁻¹. For workplace air analysis using silanization-gas chromatography, the determination limit was 0.8 μg/ml, and the minimum detection concentration was 0.05 mg/m³ for a 15 L air sample. nih.gov
Here is a summary of some reported validation data for this compound analysis:
| Parameter | Value/Range | Method Type | Sample Type | Source |
| Linearity (Correlation) | 0.9990 | GC (with derivatization) | Cetirizine (B192768) hydrochloride API | wisdomlib.orgwjpr.net |
| Linearity (Range) | 0.08 to 0.23% | GC (with derivatization) | Cetirizine hydrochloride API | wjpr.net |
| Linearity (Range) | 0-162.8 μg/ml | Silanization-Gas Chromatography | Workplace Air | nih.gov |
| Linearity (Correlation) | 0.9997 | Silanization-Gas Chromatography | Workplace Air | nih.gov |
| Accuracy (Recovery) | 90% to 110% | GC (with derivatization) | Cetirizine hydrochloride API | wisdomlib.orgwjpr.net |
| Accuracy (Recovery) | 92.9% to 109.2% | GC (with derivatization) | Cetirizine hydrochloride API | wisdomlib.org |
| Accuracy (Recovery) | 98.6% to 101.2% | Silanization-Gas Chromatography | Workplace Air | nih.gov |
| Accuracy (Average Recovery) | 98% | Ion Chromatography (Air Sample) | Airborne this compound | cdc.gov |
| Precision (Repeatability) | 1.82% and 2.05% | GC (with derivatization) | Cetirizine hydrochloride API | wjpr.net |
| Precision (RSD) | 0.5% to 1.3% (n=5) | Silanization-Gas Chromatography | Workplace Air | nih.gov |
| LOD | 0.0081% | GC (with derivatization) | Cetirizine hydrochloride API | wisdomlib.orgwjpr.net |
| LOQ | 0.025% | GC (with derivatization) | Cetirizine hydrochloride API | wisdomlib.orgwjpr.net |
| LOD | 0.00003 µg mL⁻¹ | GC-MS (Headspace) | Armodafinil drug substance | researchgate.nettandfonline.com |
| LOQ | 0.00009 µg mL⁻¹ | GC-MS (Headspace) | Armodafinil drug substance | researchgate.nettandfonline.com |
| LOD | 0.02 mg L⁻¹ | Ion Chromatography | Swimming Pool Water | |
| Linear Range | 0.05 to 1.0 mg L⁻¹ | Ion Chromatography | Swimming Pool Water | |
| Determination Limit | 0.8 μg/ml | Silanization-Gas Chromatography | Workplace Air | nih.gov |
| Minimum Detection Conc. | 0.05 mg/m³ (15 L air sample) | Silanization-Gas Chromatography | Workplace Air | nih.gov |
Environmental Behavior and Ecotoxicological Impact of Chloroacetic Acid
Environmental Occurrence and Distribution of Chloroacetic Acid
This compound's presence in the environment stems from both anthropogenic activities and natural processes. Its distribution is influenced by its physical and chemical properties, such as its high solubility in water and low octanol-water partition coefficient oecd.orgnih.gov.
Formation as Disinfection By-products (DBPs) in Water Systems
One significant source of this compound in water systems is its formation as a disinfection by-product (DBP) during the treatment of drinking water. When disinfectants like chlorine or chloramine (B81541) react with natural organic matter present in the source water, haloacetic acids (HAAs), including monothis compound, can be formed nih.govmultipure.comepa.govasianpubs.orgnj.gov. This process is a well-known consequence of water disinfection, a vital public health measure to control microbial contaminants nih.govmultipure.comnj.gov. This compound is one of the five haloacetic acids (HAA5) regulated by the U.S. Environmental Protection Agency (EPA) in drinking water epa.govepa.govewg.org. Studies have detected monothis compound in surface water distribution systems at concentrations up to 82 µ g/litre , with a mean concentration of 2.1 µ g/litre in the USA who.int.
Atmospheric Formation through Multiphase Chemistry and VOC-Chlorine Interactions
This compound can also form in the atmosphere through complex chemical processes. Atmospheric photochemical oxidation of some volatile organochlorine compounds is identified as a source of chloroacetic acids in the environment researchgate.netnih.gov. Research indicates that this compound can be produced through multiphase chemistry involving volatile organic compounds (VOCs) and chlorine researcher.lifecopernicus.orgpeeref.comcopernicus.org. While ethene was previously considered a primary precursor, photochemical box models suggest it accounts for a small percentage of observed atmospheric this compound levels researcher.lifepeeref.com. Other alkenes are also suggested as precursors researcher.lifecopernicus.orgpeeref.com. Isoprene, a prevalent VOC, along with its oxidation products, has been shown to contribute to the formation of atmospheric this compound researcher.lifecopernicus.orgpeeref.com. Multiphase reactions, particularly the heterogeneous conversion of chloroacetaldehyde, are considered important pathways for its formation in the atmosphere researcher.lifecopernicus.orgcopernicus.org. Field campaigns have observed a strong diurnal pattern of this compound, correlating with UV irradiance, suggesting photochemical formation from volatile precursors .
Environmental Transformation and Degradation Pathways
The persistence and fate of this compound in the environment are determined by various transformation and degradation processes, including microbial activity and abiotic reactions.
Microbial Degradation and Bioremediation Potential of this compound
Microbial degradation is a significant pathway for the removal of this compound from the environment. This compound is considered readily biodegradable usequantum.comashland.comrivm.nl. Laboratory tests using sewage or acclimated sludge inocula have shown greater than 70-90% degradation within 5-10 days oecd.org. The degradation rate is enhanced by acclimation and involves dechlorination oecd.org. In river water, 73% mineralization to carbon dioxide has been observed in 8-10 days at 29°C oecd.org. Even under anaerobic conditions, the compound appears to be readily degraded to methane (B114726), CO₂, and chloride ions oecd.org.
The biodegradation of monochloroacetate under aerobic conditions is initiated by the enzymatic cleavage of the carbon-halogen bond, catalyzed by enzymes like haloalkanoic acid dehydrogenase and halido hydrolase, resulting in hydrochloric and glycolic acid . Glycolic acid is then converted through normal metabolic pathways to carbon dioxide, water, and biomass . Under anaerobic conditions, monochloroacetate is degraded via glycolic acid, catalyzed by a methanogenic mixed culture, converting it to carbon dioxide and methane .
Specific bacterial strains capable of degrading monothis compound have been isolated. For example, a presumptive Pseudomonas sp. strain R1 isolated from a Malaysian paddy field could degrade monothis compound at concentrations ranging from 5 to 40 mM scialert.net. Another study reported the isolation of a Bacillus sp. strain TW1 from a water treatment plant that could degrade low concentrations of monothis compound (0.5 mM) researchgate.net. These findings highlight the potential for using microorganisms in the bioremediation of this compound-contaminated areas scialert.net. Hydrothermal reactions have also shown the potential to convert monothis compound into more biodegradable organic acids like glycolic acid, citric acid, and formic acid nih.gov.
Here is a table summarizing some microbial degradation characteristics:
| Environment | Degradation Extent | Timeframe | Conditions | Source |
| Laboratory (sewage/sludge) | >70-90% | 5-10 days | Biodegradation | oecd.org |
| River Water | 73% Mineralization | 8-10 days | Aerobic, 29°C | oecd.org |
| Anaerobic Conditions | 86-90% Reduction | 2 days | Anaerobic, 34°C | oecd.org |
| Paddy Field Soil | Degradation observed | (5-40 mM MCA) | Pseudomonas sp. R1 | scialert.net |
| Water Treatment Plant | Degradation observed | (0.5 mM MCA) | Bacillus sp. TW1 | researchgate.net |
Chemical and Photochemical Degradation in Natural Environments
Abiotic degradation processes, such as chemical and photochemical reactions, also play a role in the environmental fate of this compound, although they may be slower compared to biodegradation. This compound does not absorb UV radiation above 290 nm, suggesting that direct photolysis is not expected to be a significant degradation pathway oecd.orgnih.gov. While it photodechlorinates very slowly in air-saturated solutions when irradiated, the rate decreases over time and is much lower in the absence of oxygen oecd.org. The presence of radiosensitizers can increase the rate of photodechlorination oecd.org.
Hydrolysis is not expected to contribute significantly to the degradation of this compound in the environment oecd.org. Estimated hydrolysis half-lives are quite long, such as 960 days ymparisto.fi.
In the atmosphere, this compound can be degraded by reaction with photochemically-produced hydroxyl radicals nih.gov. The estimated half-life for this reaction in air is around 20 days nih.gov. Theoretical investigations suggest that the reaction with OH radicals primarily involves hydrogen atom abstraction researchgate.net. The estimated atmospheric lifetime based on this reaction is around 18 days researchgate.net.
While some studies suggest limited or slow abiotic degradation rivm.nl, others indicate that photooxidation in the air based on reaction with OH radicals has a half-life ranging from 9.6 to 96 days ymparisto.fi. Atmospheric photolysis half-life is estimated to be much longer, ranging from 79 to 790 days ymparisto.fi. Aquatic photolysis half-life is also estimated in a similar range ymparisto.fi.
Here is a table summarizing some abiotic degradation properties:
| Process | Expected Significance | Half-life Estimates (where available) | Notes | Source |
| Direct Photolysis | Not significant | Not expected above 290 nm | Does not absorb relevant UV wavelengths | oecd.orgnih.gov |
| Photodechlorination | Very slow | <0.4% conversion in 11 hours (lab) | Rate affected by oxygen and sensitizers | oecd.org |
| Hydrolysis | Not significant | ~960 days | Very slow process | oecd.orgymparisto.fi |
| Reaction with OH radicals (Atmosphere) | Significant | ~20 days; ~18 days; 9.6-96 days | Primary atmospheric degradation pathway | nih.govymparisto.firesearchgate.net |
| Atmospheric Photolysis | Slow | 79-790 days | Based on estimated aqueous photolysis | ymparisto.fi |
| Aquatic Photolysis | Slow | 79-790 days | Range based on experimental and assumed light intensity | ymparisto.fi |
Chloroperoxidase-Mediated Formation and Degradation in Forest Soils
Chloroacetic acids are subject to both microbial degradation and simultaneous formation mediated by chloroperoxidase enzymes in forest soils researchgate.netacs.org. This process involves the chlorination of acetic and humic acids researchgate.netacs.org. The extent of biodegradation of chloroacetic acids in soil is dependent on their concentration researchgate.net. Studies using radio-indicator methods have investigated the fate of CAAs in forest soils researchgate.net. Chloroperoxidase-like catalysts have been found in coniferous forest soils, exhibiting strong pH dependence with an optimum between pH 3.0 and 3.5 uni-heidelberg.de. This enzyme group is known to oxidize halide ions, such as chloride, bromide, and iodide, in the presence of hydrogen peroxide to form reactive intermediates like hypochlorous acid researchgate.net.
Research indicates that the formation of organohalogens occurs during the degradation of organic matter, particularly lignin (B12514952) uni-heidelberg.de. Chlorination of acetic acid can lead to the rapid formation of dithis compound, while chlorination of humic acids can give rise to trithis compound researchgate.net. These concurrent formation and degradation processes contribute to a steady state of chloroacetic acids in soil, participating in the chlorine cycle and potentially influencing the decomposition of organic matter in forest ecosystems researchgate.net. While anthropogenic emissions of chloroacetic acids and volatile organochlorines have been scrutinized for their potential contribution to forest dieback, natural chlorination of organic matter by soil microorganisms, marine macroalgae, and salt lake bacteria also produces these compounds researchgate.net.
Ecotoxicological Assessments and Mechanistic Insights
Chloroacetic acids are considered important chemical substances due to their high phytotoxicity uni-heidelberg.de.
Phytotoxicity and Stress Responses in Plant Species
Chloroacetic acids are phytotoxic nih.govresearchgate.net. Trithis compound, a member of the this compound family, was historically used as a potent herbicide nih.govuni-heidelberg.de. Even long after its use as a herbicide ceased, its presence is still detected in various environmental compartments nih.gov. Mono- and di-chloroacetic acids can co-occur with TCA in the atmosphere and soil and are considered more phytotoxic than TCA nih.gov.
Plants exposed to this compound can exhibit stress responses, including changes in metabolic products mdpi.com. Four defense mechanisms in plants subjected to CAA or N-Nitrosodimethylamine (NDMA) exposure have been suggested: cell membrane regulation, antioxidant defense system activation, DNA repair, and regulation of fundamental metabolism mdpi.com.
Impact on Photosynthetic Systems and Chloroplast Integrity
Chloroacetic acids can adversely affect the photosynthetic system of plants mdpi.comresearchgate.net. Studies on submerged macrophytes like Vallisneria natans exposed to CAAs have shown impacts on their photosynthetic system and damage to chloroplasts mdpi.com. Chloroplasts are crucial for photosynthesis and are susceptible to damage from environmental stressors mdpi.comemerginginvestigators.orgnih.gov. Extreme acidity, for instance, can destroy chloroplast structure and reduce photosynthesis emerginginvestigators.org.
Research has revealed ultrastructural changes in leaf cells and damage to organelles, including chloroplasts, in plants exposed to CAAs mdpi.comresearchgate.net. The stability of chloroplast photosystem II (PSII) and photosystem I (PSI) complexes can be affected, leading to abnormal chloroplast structures mdpi.com.
Activation of Antioxidant Defense Mechanisms in Plants
Exposure to this compound can effectively trigger a plant's antioxidant response mdpi.comresearchgate.net. Antioxidant defense systems in plants help protect against damage caused by reactive oxygen species (ROS), which can be increased by environmental stressors growwithgrease.comtandfonline.comfrontiersin.org. These systems involve both non-enzymatic antioxidants like glutathione (B108866) (GSH) and enzymatic components such as superoxide (B77818) dismutase (SOD) and peroxidase (POD) mdpi.comresearchgate.nettandfonline.com.
Studies have shown significant increases in the levels of antioxidants such as SOD, POD, and GSH in plants exposed to CAAs mdpi.comresearchgate.net. For example, in Vallisneria natans, the activity levels of POD and SOD enzymes, as well as the concentration of GSH, increased upon exposure to CAAs mdpi.com. The increase in these antioxidants' concentrations indicates that the plant responds to stress through antioxidant defense mechanisms mdpi.com. Metabolomics studies have provided insights into the metabolic responses induced by CAAs, showing that the composition and metabolism of some antioxidants are regulated, affecting plant growth mdpi.comresearchgate.net.
Toxicity to Aquatic Organisms and Ecological Risk Evaluation
This compound is considered a formidable threat to aquatic life mdpi.com. It boasts toxicity levels significantly greater than those of acetic acid, dithis compound, and trithis compound mdpi.com. Even brief exposure to low concentrations of CAA can have dramatic effects on aquatic species mdpi.com.
This compound is classified as very toxic to aquatic life fishersci.fiashland.comfishersci.co.ukpentachemicals.euscbt.com. The 48-hour EC50 of monothis compound for Daphnia magna is reported as 74.2 mg/L europa.eu. While its effects are severe, contamination of the environment is considered unlikely to persist due to its ready biodegradability ashland.com. However, waste from MCA production and use, if not properly controlled, can lead to aquatic toxicity ashland.com. Spills of MCA can cause acute ecotoxicity ashland.com.
Disinfection by-products (DBPs) such as chloroacetic acids are prevalent pollutants in surface waters, particularly with the increasing use of chlorine-based disinfectants mdpi.comresearchgate.net. The entry of these DBPs into water bodies can increase accordingly, posing ecological risks to aquatic life mdpi.comresearchgate.net. Studies have assessed the ecological risk of exposure to haloacetic acids, including monothis compound, using organisms like Daphnia magna europa.eu.
Combined Toxic Effects with Co-occurring Pollutants
Aquatic organisms in natural conditions may be exposed simultaneously to numerous compounds europa.eu. Research has investigated the combined toxic effects of this compound with co-occurring pollutants, such as N-Nitrosodimethylamine (NDMA), on submerged macrophytes mdpi.comresearchgate.net. Studies using binary and ternary mixtures of haloacetic acids have shown that concentration addition appears to be a reliable indicator for predicting mixture toxicity, suggesting an additive behavior europa.eu.
When considering the combined effects of CAAs and NDMA on Vallisneria natans, both pollutants adversely affected the photosynthetic system and caused damage to chloroplasts mdpi.com. The plant's antioxidant system was triggered to counteract the stress, with increased activity of SOD and POD enzymes and GSH concentration mdpi.com. Metabolomics provided insights into the metabolic responses induced by the combined exposure, showing regulation of lipids, fatty acids, cofactors, vitamins, amino acids, nucleotides, and some antioxidants mdpi.com. Interestingly, when using certain indicators, the interaction between CAA and NDMA on V. natans primarily exhibited antagonistic effects mdpi.com. Research on the long-term impacts of low-concentration DBPs, both individually and in combination, on the environmental behavior of submerged plants is considered important researchgate.net.
Biological Interactions and Molecular Toxicological Mechanisms of Chloroacetic Acid
Cellular and Subcellular Mechanisms of Toxicity
Chloroacetic acid exerts its toxic effects at the cellular level through several key pathways, primarily involving the induction of stress responses and programmed cell death.
Apoptosis Induction in Neuronal Cells: Reactive Oxygen Species and Endoplasmic Reticulum Stress Pathways
Studies have demonstrated that this compound triggers apoptosis in neuronal cells ebi.ac.uknih.gov. This apoptotic process is mediated through a signaling pathway involving reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress ebi.ac.uknih.govoup.comscispace.comcmu.edu.tw. Higher concentrations of CA have been shown to exert cytotoxic effects in neuronal cells by initiating apoptosis via this ROS-induced ER stress pathway ebi.ac.uknih.gov.
Oxidative Stress Response: p38-MAPK Activation and Antioxidant Enzyme Modulation
This compound exposure is linked to the induction of oxidative stress ebi.ac.uknih.govcore.ac.uk. Oxidative stress-mediated p38-MAPK activation has been identified as a pathway involved in this compound-induced neuronal cell death, regulating mitochondria-dependent apoptotic signals ebi.ac.uknih.gov. Pretreatment with antioxidants like N-acetylcysteine (NAC) can prevent CA-induced apoptosis-related signals, and specific p38-MAPK inhibitors can attenuate these signals, highlighting the role of oxidative stress and p38-MAPK in this process nih.gov. Research also indicates that p38α MAPK can play a role in cell survival under moderate oxidative stress by up-regulating antioxidant defenses, including increasing levels of superoxide (B77818) dismutase (SOD) and catalase, thereby impairing ROS accumulation ucm.esnih.gov. This suggests a complex interplay where CA-induced oxidative stress activates p38-MAPK, contributing to apoptosis, while the p38-MAPK pathway can also be involved in the broader cellular response to oxidative stress by influencing antioxidant enzyme levels ebi.ac.uknih.govucm.esnih.gov.
Interaction with Key Biological Molecules (e.g., Enzymes like Catalase)
This compound has been shown to interact with key biological molecules, including the antioxidant enzyme catalase (CAT) nih.govresearchgate.net. Catalase plays a crucial role in regulating redox state balance by catalyzing the decomposition of hydrogen peroxide nih.govpatsnap.com. Studies investigating the adverse effects of CA on CAT have explored the underlying mechanisms of this interaction nih.govresearchgate.net.
The interaction between this compound and catalase involves specific binding characteristics nih.govresearchgate.net. This compound binds to catalase primarily through van der Waals forces and hydrogen bonds nih.govresearchgate.net. This binding has been determined to occur with a stoichiometry of 9.2 nih.govresearchgate.net. The interaction leads to structural changes in the catalase enzyme, including the unfolding of polypeptide chains and a decrease in α-helical content nih.govresearchgate.net. This compound interacts with amino acid residues located near the active sites and substrate channel of catalase nih.gov. These interactions contribute to a decrease in molecular catalase activity, which can be restored by high ionic strength nih.govresearchgate.net.
Data Table: Binding Characteristics of this compound and Catalase
| Interaction Type | Stoichiometry | Effect on Catalase Structure | Effect on Catalase Activity |
| Van der Waals forces | 9.2 | Unfolding of polypeptide chains, decrease in α-helical content | Decrease |
| Hydrogen bonds | 9.2 | Unfolding of polypeptide chains, decrease in α-helical content | Decrease |
Genotoxic and Mutagenic Potential of this compound
The genotoxic and mutagenic potential of this compound has been evaluated in various test systems, with some studies indicating potential effects while others show conflicting results ebi.ac.ukecetoc.orgnih.govoup.com.
Chromosomal Aberrations and Micronuclei Induction Studies
In vivo studies in Rattus norvegicus have evaluated the mutagenic potential of this compound by examining chromosomal aberrations and micronuclei induction ebi.ac.uknih.gov. Chromosomal aberrations assessed include breaks, gaps, exchanges, rings, and multiple aberrations ebi.ac.uknih.gov. Micronuclei induction has also been studied ebi.ac.uknih.gov. Results from such studies have shown dose- and time-dependent increases in the induction of micronuclei and chromosomal aberrations in bone marrow cells of Rattus norvegicus following administration of this compound ebi.ac.uknih.gov. For instance, mean micronuclei frequencies were observed, and the most significant impact on chromosomal aberration frequency was noted at a specific time point post-administration ebi.ac.uknih.gov. However, some reports mention conflicting results in gene mutation tests in mammalian cells, potentially due to pH changes, and a poorly-reported study noted increased chromosomal aberrations and sperm shape abnormalities in mice after intraperitoneal injection ecetoc.org. Conversely, no chromosomal aberrations were detected in the newt (Pleurodeles waltl) micronucleus test, and monothis compound did not show mutagenic activity in the Ames fluctuation test in Salmonella typhimurium strain TA100 ecetoc.orgoup.com.
Data Table: In vivo Genotoxicity Study Findings in Rattus norvegicus
| Endpoint | Observation | Dependence |
| Micronuclei Induction | Increased frequency in bone marrow cells | Dose- and Time-dependent ebi.ac.uknih.gov |
| Chromosomal Aberrations | Increased frequency in bone marrow cells (breaks, gaps, exchanges, rings, multiple aberrations) | Dose- and Time-dependent ebi.ac.uknih.gov |
Systemic Effects and Accumulation Patterns
This compound (MCAA) can induce systemic toxicity following absorption, which can occur through dermal contact, ingestion, or inhalation. sdfine.compharmacompass.com Systemic poisoning symptoms can manifest within a few hours, and the prognosis is often poor once they appear. frontiersin.org
The systemic toxicity of MCAA is primarily attributed to its inhibitory effects on key enzymes within the glycolytic pathway and the tricarboxylic acid (TCA) cycle. nih.govpurewaterproducts.com This metabolic disruption impairs energy production (ATP generation) and leads to the accumulation of metabolic intermediates, such as lactic acid, contributing to metabolic acidosis. nih.govpurewaterproducts.com
MCAA is rapidly absorbed into the bloodstream and distributed throughout the body. nih.govoup.com Initial distribution tends to favor lipid-poor tissues like the liver, kidney, and stomach, followed by distribution to lipid-rich tissues such as the brain, spinal cord, thymus, and pancreas. ecetoc.org The distribution pattern can be influenced by the dose, with slower distribution observed at toxic doses compared to non-toxic doses in rats. nih.gov
While MCAA is generally considered to be rapidly eliminated, primarily unchanged or as metabolites in urine and as carbon dioxide in expired air, some accumulation can occur. nih.govecetoc.orgnih.gov Studies in rats indicate that MCAA and/or its metabolites can bind to plasma proteins, with albumin accounting for a significant portion of this binding. nih.gov
Organ-Specific Accumulation and Tissue Damage
This compound and its metabolites demonstrate preferential accumulation in certain organs, leading to specific tissue damage. Animal studies have identified the kidneys, brain, thymus, liver, and heart as target tissues for MCAA accumulation. frontiersin.orgfrontiersin.org
Accumulation has been observed to occur initially in myocardial tissue, with subsequent accumulation in the cerebellum and liver. frontiersin.orgfrontiersin.org The kidneys consistently show the highest concentrations of MCAA following administration, followed by the liver and thymus. oup.com
The inhibition of energy metabolism by MCAA disproportionately affects organs with high energy demands, including the heart, central nervous system (CNS), and muscles. nih.govpurewaterproducts.com
Organ-specific damage includes:
Heart: MCAA has a significant impact on the heart, inhibiting aconitase activity and causing myocardial degeneration in rats. frontiersin.orgfrontiersin.org This can lead to heart failure. frontiersin.orgfrontiersin.org
Central Nervous System: Acute high doses of MCAA can cause neurotoxicity and damage the blood-brain barrier. frontiersin.org The accumulation of lactate (B86563) in the brain, a consequence of metabolic inhibition, can contribute to the lethal effects. nih.gov Damage to the CNS can also inhibit respiration and affect cardiovascular function. frontiersin.org
Liver: Fatty infiltration and histopathological lesions in the liver have been observed in rodents following repeated oral administration. ecetoc.org MCAA can also reduce the sulfhydryl content in the liver. sdfine.comoup.com
Kidneys: Changes in kidney weight and histopathological lesions have been reported in rodents. ecetoc.org The kidneys are also a primary site of MCAA accumulation. oup.com MCAA can reduce the sulfhydryl content in the kidney. sdfine.comoup.com
Respiratory Tract: Damage to the respiratory tract, including irritation, inflammation, tracheal catarrh, bronchitis, and bronchopneumonia, has been observed in rodents exposed to MCAA by inhalation. pharmacompass.comnih.gov
Gastrointestinal Tract: MCAA can cause severe burns and diffuse erosions in the gastrointestinal tract. ecetoc.org
Skin and Eyes: MCAA is corrosive and causes severe burns and irreversible damage upon contact. sdfine.comnih.govecetoc.orgoxfordlabchem.com
While accumulation in tissues does occur, studies in rats with repeated administration suggest that the accumulation of radioactivity from labeled MCAA is not as extensive as might be expected based on the number of doses given. nih.gov
Table: Organ-Specific Accumulation and Damage
| Organ | Accumulation Potential | Observed Damage/Effects |
| Heart | High | Myocardial degeneration, aconitase inhibition, heart failure, myocardial damage. frontiersin.orgfrontiersin.org |
| Kidneys | High | Changes in weight, histopathological lesions, reduced sulfhydryl content. sdfine.comoup.comecetoc.org |
| Liver | High | Fatty infiltration, histopathological lesions, reduced sulfhydryl content. sdfine.comoup.comecetoc.org |
| Brain (CNS) | Moderate | Neurotoxicity, blood-brain barrier damage, lactate accumulation. frontiersin.orgnih.gov |
| Thymus | Moderate | Accumulation observed. frontiersin.orgoup.comfrontiersin.org |
| Intestine | Initially High | Rapid elimination phase, severe burns, diffuse erosions. ecetoc.orgnih.gov |
| Stomach | Initial Distribution | Diffuse erosions. ecetoc.org |
| Spinal Cord | Distribution observed | Not specified in detail in provided text. ecetoc.org |
| Pancreas | Distribution observed | Not specified in detail in provided text. ecetoc.org |
| Muscles | Moderate | Damage due to inhibited energy metabolism. nih.govpurewaterproducts.com |
| Respiratory Tract | Local (Inhalation) | Irritation, inflammation, bronchitis, bronchopneumonia, lung damage. pharmacompass.comnih.govoxfordlabchem.com |
| Skin | Local (Contact) | Severe burns, corrosion, ulceration, local destruction. sdfine.comecetoc.orgoxfordlabchem.com |
| Eyes | Local (Contact) | Severe burns, irreversible damage, corneal damage, blindness. nih.govecetoc.orgoxfordlabchem.com |
Advanced Theoretical and Computational Studies of Chloroacetic Acid
Quantum Chemical Calculations of Chloroacetic Acid and its Reaction Intermediates
Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and properties of molecules. These methods can predict molecular geometries, energies, vibrational frequencies, and charge distributions, offering a detailed picture of a molecule's behavior.
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT is frequently applied to study the structure and reactivity of this compound and its intermediates. It can be used to optimize molecular geometries, calculate reaction energies, and characterize transition states. ijnc.iracs.orgresearchgate.net For instance, DFT calculations have been employed to investigate the interaction of this compound with other molecules, such as thiouracil, to understand reaction pathways and energy barriers. ijnc.ir These studies often involve comparing different possible reaction mechanisms and determining the energetically most favorable routes. ijnc.ir DFT is also utilized to analyze the electronic properties, such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) surfaces, which provide insights into a molecule's reactivity and charge distribution. uomphysics.net
Conformational Analysis and Intermolecular Interactions
Computational methods are essential for exploring the different possible three-dimensional arrangements (conformers) of this compound and understanding how molecules interact with each other. Conformational analysis helps identify the most stable structures, which is crucial for predicting reactivity and physical properties. sci-hub.se Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the behavior of this compound in different phases and environments. mdpi.com Computational studies, including those using DFT and ab initio methods, can quantify the strength and nature of these interactions, providing insights into crystal packing, solvation, and molecular recognition. mdpi.com For instance, studies on the crystal structure of compounds involving this compound have used Hirshfeld surface analysis and 3D energy frameworks derived from computational methods to visualize and quantify intermolecular interactions.
Reaction Mechanism Modeling and Kinetic Studies
Computational modeling is a powerful approach to elucidate reaction mechanisms and predict reaction rates. By simulating the step-by-step process of a chemical transformation, researchers can gain a detailed understanding of how reactants are converted into products.
Transition State Characterization and Activation Energy Calculations
Identifying and characterizing transition states is fundamental to understanding reaction mechanisms and kinetics. Transition states represent the highest energy point along a reaction pathway, and their energy relative to the reactants (the activation energy) determines the reaction rate. acs.orglew.ro Quantum chemical calculations, particularly DFT and ab initio methods, are widely used to locate transition states and calculate activation energies for reactions involving this compound. ijnc.iracs.orglew.ro These calculations involve optimizing the geometry of the transition state, which has one imaginary vibrational frequency corresponding to the reaction coordinate. ijnc.ir Studies have investigated the activation energies of different possible reaction pathways to determine the most kinetically favorable routes. ijnc.irlew.ro For example, computational studies on the chlorination of acetic acid to form this compound have determined the activation energies for both radical and ionic chlorination mechanisms, providing insights into the preferred industrial synthesis route. lew.ro
Table 1: Calculated Activation Energies for a Reaction Involving Thiouracil and this compound
| Reaction Pathway | Activation Energy (kcal/mol) | Method |
| Path A | 56.75 | DFT (B3LYP) |
| Path B | 73.16 | DFT (B3LYP) |
Note: Data extracted from theoretical studies on the interaction of Thiouracil with this compound. ijnc.ir
Solvent Effects on Reaction Pathways and Energetics
The solvent environment can significantly influence reaction pathways and energetics by stabilizing or destabilizing reactants, products, and transition states through various solvation effects, such as electrostatic interactions and hydrogen bonding. researchgate.net Computational methods, including continuum solvation models (e.g., PCM, SMD) and explicit solvent molecules, are used to account for solvent effects in theoretical studies of reactions involving this compound. researchgate.netresearchgate.netacs.org These studies compare calculations performed in the gas phase (in vacuo) with those performed in the presence of a solvent to understand how the solvent affects activation energies and reaction free energies. researchgate.netresearchgate.net For instance, theoretical studies on reactions of this compound with other molecules have shown that the presence of a solvent can lower activation barriers and influence the preferred reaction mechanism. researchgate.net
Table 2: Influence of Solvent on Activation Energies for a Reaction Between this compound and Thiourea (B124793)
| Reaction Pathway | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Water Solution | Method |
| Pathway 1 | Higher than in solution | Lower than in gas phase | MP2, DFT |
| Pathway 2 | Higher than in solution | Lower than in gas phase | MP2, DFT |
Note: Data indicates a general trend observed in theoretical studies where activation barriers are typically lower in solution compared to the gas phase for this reaction. researchgate.net
Computational Prediction of Novel Reaction Pathways
Computational studies play a crucial role in predicting and understanding the reaction pathways of this compound, offering insights into mechanisms that may be challenging to probe experimentally. These theoretical approaches, particularly those based on quantum chemistry and density functional theory (DFT), allow for the investigation of potential reaction routes, transition states, and associated energy barriers.
One area where computational methods have been applied is in the study of this compound formation and degradation pathways. For instance, theoretical work has investigated the mechanism of chlorination processes leading to monothis compound from acetic acid, exploring both radical and ionic chlorination mechanisms. Density functional theory calculations have been used to optimize the structures of reactants, products, and transition states, providing insights into activation energies and reaction heats. Studies have constructed possible reaction paths, such as the formation of monothis compound via radical chlorination or ionic chlorination mechanisms, and compared their energetic feasibility lew.ro.
Computational chemistry has also been instrumental in exploring the reactions of this compound with other molecules, predicting potential products and preferred mechanisms. A theoretical study on the reaction between this compound and thiourea, for example, utilized MP2 and DFT methods with various basis sets to investigate mechanistic pathways for the formation of 2-iminothiazolidin-4-one derivatives. These calculations were performed in both vacuum and water solution to assess the influence of the solvent. The results suggested that the reaction might involve the iminothiol form of thiourea and is favored in vacuo compared to aqueous solution researchgate.net.
Furthermore, DFT has been employed to study the reaction of thiouracil derivatives with this compound, investigating the formation of additive products. This theoretical approach helped in comparing different possible mechanisms and examining the effect of various groups on the reaction pathway. Calculations provided activation energies for different pathways, indicating the relative favorability of hydrogen atom removal from specific positions on the thiouracil molecule ijnc.ir.
In the context of atmospheric chemistry, quantum chemical calculations have been used to suggest that alkenes other than ethene can act as precursors for this compound formation. copernicus.orgresearchgate.netcopernicus.org Photochemical box models, combined with quantum chemical calculations, have been utilized to investigate the contribution of various volatile organic compounds (VOCs) and their oxidation products to observed this compound levels, proposing potential multiphase reaction mechanisms. copernicus.orgresearchgate.netcopernicus.org These studies involve calculating potential energy surfaces and estimating reactive uptake coefficients for chlorine-containing oxygenated VOCs (Cl-OVOCs). copernicus.org
Computational tools are also being developed to predict transformation products during aqueous oxidation processes involving compounds like this compound. While no single theoretical tool can currently predict all oxidatively induced transformation products, coupling experimental and theoretical studies has advanced the understanding of reaction kinetics and mechanisms. Computerized pathway generators using graph theory and experimentally determined reaction rules are being developed to predict possible intermediates, byproducts, and elementary reactions involved in the degradation of organic contaminants. nih.govresearchgate.net
The application of machine learning in predictive chemistry is also emerging as a tool for exploring and predicting organic reaction pathways, including those potentially involving this compound. nih.govrsc.org These models aim to predict products and reaction pathways by combining machine learning with reaction network approaches, learning from structural differences between reactants and products and potentially identifying key fragment structures and basic reaction rules. rsc.org
While specific detailed data tables solely focused on computationally predicted novel reaction pathways exclusively for this compound across a broad range of reactions are not extensively presented as standalone tables in the search results, the studies highlight the types of data generated through these computational methods, such as activation energies and comparisons of different mechanistic routes.
Below is an example of how data from a computational study comparing different reaction pathways for this compound formation might be presented in a table:
| Reaction Pathway Description | Computational Method | Basis Set | Activation Energy (kJ/mol) | Preferred in Medium |
| Formation via Radical Chlorination (Path 1) | DFT (Dmol3) | Not specified | 186.37 lew.ro | Gas Phase |
| Formation via Ionic Chlorination (Path 2) | DFT (Dmol3) | Not specified | Varies by step lew.ro | Gas Phase |
| Reaction with Thiourea (Iminothiol form) | MP2, DFT (M06-2X, M11-L) | 6-31+G(d,p), 6-311++G(3df,2p) | Not explicitly listed as single value researchgate.net | In vacuo researchgate.net |
| Reaction with Thiouracil (Pathway A) | DFT (B3LYP) | 6-311g(d,p) | 56.75 kcal/mol (237.4 kJ/mol) ijnc.ir | Gas Phase |
| Reaction with Thiouracil (Pathway B) | DFT (B3LYP) | 6-311g(d,p) | 73.16 kcal/mol (306.1 kJ/mol) ijnc.ir | Gas Phase |
Note: Activation energies are approximate and depend on the specific computational method and conditions used in the study. Conversion factor: 1 kcal/mol ≈ 4.184 kJ/mol.
These computational efforts contribute significantly to predicting and understanding the complex reaction landscape of this compound, offering valuable insights for various chemical processes and environmental transformations.
Strategic Research Applications of Chloroacetic Acid As a Chemical Intermediate
Role in Advanced Polymer and Materials Science Research
Chloroacetic acid plays a significant role in the research and development of advanced polymers and materials, primarily through its use as a precursor in the synthesis of key monomers and polymer modifiers. A prominent application is its use in the manufacture of carboxymethyl cellulose (B213188) (CMC) niir.orgfishersci.co.ukchemimpex.comalliedmarketresearch.comfactmr.com. CMC is a cellulose derivative widely employed as a thickening agent, stabilizer, and rheology modifier in various industries, including textiles niir.orgalliedmarketresearch.com. Research explores optimizing the carboxymethylation of cellulose with monothis compound under alkaline conditions to control the degree of substitution and thus the properties of the resulting CMC for specific applications nih.gov.
Furthermore, this compound is utilized in the production of methacrylate (B99206) esters, which are fundamental monomers in the manufacturing of a diverse range of polymers and resins researchnester.com. These polymers find applications in coatings, adhesives, and various molded products.
Beyond monomer synthesis, this compound derivatives are investigated for their use in chemically modifying existing polymers to enhance their performance characteristics. For instance, research has demonstrated that chemically grafting this compound allyl ester (CAAE) onto crosslinked polyethylene (B3416737) (XLPE) can significantly improve its DC electrical insulation properties. This enhancement is attributed to the introduction of polar groups from the grafted CAAE molecule, which create deep charge traps within the polymer matrix, suppressing space charge accumulation and increasing dielectric breakdown strength mdpi.com.
In the field of separation science, this compound has been used for the chemical modification of macroporous monolithic polymers. By reacting the chloromethyl groups on the polymer surface with reagents like ethylenediamine (B42938) followed by this compound, researchers can create functionalized materials, such as weak cation exchange columns, for the separation of biomolecules mdpi.com.
Precursor in Specialized Agrochemicals Research and Development
This compound is a critical precursor in the research and development of specialized agrochemicals, particularly herbicides and pesticides niir.orgchemimpex.comalliedmarketresearch.comchuanghaibio.comwikipedia.orgontosight.aiprocurementtactics.comprutor.aigrandviewresearch.com. Its reactivity allows for the introduction of the chloroacetate (B1199739) moiety into various organic molecules, yielding compounds with herbicidal or pesticidal activity.
A significant application is its use in the synthesis of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) niir.orgwikipedia.org. These herbicides are widely used in agriculture for selective weed control. The synthesis typically involves the reaction of this compound with the corresponding chlorophenol. For example, 2,4-D can be prepared by treating 2,4-dichlorophenol (B122985) with this compound under controlled conditions theijes.com.
This compound also serves as a precursor for the synthesis of the widely used herbicide glyphosate (B1671968) fishersci.co.ukwikipedia.org. The synthesis of glyphosate involves multiple steps, with this compound being an early intermediate.
In addition to herbicides, this compound and its derivatives are employed in the synthesis of various pesticides procurementtactics.comprutor.ai. Research in this area focuses on developing new active ingredients with improved efficacy, selectivity, and environmental profiles. Dithis compound, a related compound, is also used in the synthesis of herbicides coremarketresearch.com.
The global demand for agrochemicals to enhance crop yields continues to drive research into the efficient and sustainable synthesis of these compounds from precursors like this compound grandviewresearch.comcoremarketresearch.com.
This compound in Pharmaceutical Synthesis Research
This compound is an indispensable intermediate and building block in the research and synthesis of a wide range of pharmaceuticals and active pharmaceutical ingredients (APIs) niir.orgfishersci.co.ukchemimpex.comalliedmarketresearch.comresearchnester.comchuanghaibio.comwikipedia.orgontosight.aiprocurementtactics.comprutor.aigrandviewresearch.compubcompare.aiontosight.aiwisdomlib.org. Its ability to undergo various reactions, such as nucleophilic substitution and esterification, makes it a versatile tool in drug development.
It is used in the production of key pharmaceutical intermediates and compounds like glycolic acid, which finds applications in skincare products researchnester.com. This compound is also a precursor to adrenaline (epinephrine), a crucial hormone and medication fishersci.co.ukwikipedia.org.
Research utilizes this compound in the synthesis of various therapeutically active drugs, including analgesics and anti-inflammatory compounds niir.orgchemimpex.com. For example, the esterification of monothis compound with alcohols is a common reaction in the pharmaceutical industry for synthesizing intermediates zsmu.edu.ua.
Compounds formed by the reaction of this compound with amines are being investigated for their potential biological activity, positioning them as candidates for new drug development ontosight.ai. Similarly, research explores the synthesis of novel compounds with potential biological activities using this compound as a starting material ontosight.ai.
This compound is also relevant in pharmaceutical quality control research. It is a known impurity that can form during the synthesis of certain APIs, such as cetirizine (B192768) hydrochloride. Analytical methods, such as gas chromatography with derivatization, are developed and validated to accurately quantify this compound levels in these pharmaceuticals, ensuring product safety and regulatory compliance wisdomlib.org.
Related this compound derivatives, like dithis compound (DCA), are also subjects of pharmaceutical research. DCA and its derivatives are being explored for potential therapeutic applications, including in cancer therapy and the treatment of metabolic disorders researchnester.comcoremarketresearch.comresearchgate.net.
Applications in Surfactant Chemistry and Personal Care Product Development
This compound is a key ingredient in the research and development of surfactants and various personal care products chemimpex.comalliedmarketresearch.comchuanghaibio.comgrandviewresearch.comcoremarketresearch.compubcompare.ai. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, making them essential components in detergents, soaps, and cosmetics.
The reaction of this compound with fatty amines is a common route for synthesizing amphoteric surfactants, such as betaines factmr.comgrandviewresearch.comgoogle.com. These betaine (B1666868) surfactants are widely used in personal care products like shampoos and body washes due to their mildness, foaming properties, and conditioning effects. Research in this area focuses on synthesizing novel betaine structures with improved performance and environmental profiles google.com.
Carboxymethyl cellulose (CMC), synthesized using this compound, is also extensively used in personal care products as a thickener, binder, and stabilizer in formulations like creams, lotions, and toothpaste niir.orgalliedmarketresearch.com.
The expanding market for personal care products, driven by increasing consumer awareness of hygiene and grooming, fuels ongoing research into the development of new and improved surfactants and formulations utilizing this compound derivatives grandviewresearch.comcoremarketresearch.com.
Other Emerging Synthetic Applications and Process Innovations
Beyond the major areas mentioned, this compound serves as a versatile building block and reagent in various other emerging synthetic applications and is the subject of research into process innovations chemimpex.comalliedmarketresearch.comchuanghaibio.comwikipedia.orgpubcompare.ai.
It is used in the synthesis of thioglycolic acid, which has applications as a stabilizer in PVC (polyvinyl chloride) and as a component in some cosmetic formulations fishersci.co.ukfactmr.comwikipedia.org. This compound is also an intermediate in the production of dyes and pigments used in textiles, paper, and other materials fishersci.co.ukchuanghaibio.comprocurementtactics.comprutor.ai.
Research explores the use of this compound in the synthesis of rubber chemicals, which are additives used to improve the properties and processing of rubber procurementtactics.com. It also finds applications in the oil field industry grandviewresearch.compatsnap.com.
Emerging synthetic methodologies are investigating novel uses of this compound. For instance, research has explored its application in visible-light-induced photoredox catalysis to synthesize valuable organic molecules, demonstrating reactivity different from traditional pathways nih.gov. This compound has also been shown to act as a catalyst in certain organic transformations, such as the solvent-free synthesis of 1-amidoalkyl-2-naphthols researchgate.net.
Significant research and development efforts are also focused on improving the industrial production processes for this compound itself. Innovations include the exploration of continuous production methods, the design of advanced chlorination reactors to enhance efficiency and reduce by-product formation, and the application of technologies like flow chemistry and microwave-assisted synthesis researchnester.compatsnap.comresearchgate.net. Furthermore, there is growing interest and research into developing sustainable and bio-based routes for this compound production from renewable resources like agricultural biomass and food waste researchnester.comcoremarketresearch.com.
Future Research Directions and Perspectives in Chloroacetic Acid Studies
Development of Sustainable and Eco-friendly Synthetic Processes
The synthesis of chloroacetic acid traditionally involves the chlorination of acetic acid. Future research in this area is increasingly focused on developing more sustainable and environmentally benign processes to minimize waste generation and reduce the reliance on harsh reaction conditions. This aligns with the broader trend in chemistry towards green synthesis. ladewig.co
Developing eco-friendly synthetic routes for this compound is crucial. This includes exploring alternative feedstocks, utilizing renewable resources, and employing greener solvents and catalysts. Research into the green synthesis of polymeric membranes, for instance, highlights the challenge that this compound is often used in the production of materials like carboxymethyl cellulose (B213188) (CMC), and there is a drive to find more sustainable alternatives or processes that avoid hazardous chemicals. ladewig.co The future of sustainable production in peptide synthesis also mentions starting with this compound in some protocols, indicating a need for more environmentally benign upstream processes for this compound. nih.gov
Future research aims to increase the proportion of green synthesis in the total synthetic output, gradually replacing toxic solvents with less toxic or non-toxic alternatives and substituting chemicals that require toxic solvents with those soluble in greener options. ladewig.co
Enhanced Bioremediation and Environmental Management Strategies
This compound can be an environmental contaminant, necessitating effective strategies for its removal and management. Future research in this domain is concentrated on enhancing bioremediation techniques, which utilize microorganisms to degrade pollutants. epa.govnih.gov
Enhanced bioremediation involves stimulating indigenous bacteria by adding electron donors or nutrients to increase bacterial growth and degradation rates. epa.gov It can also involve the addition of exogenous microorganisms (bioaugmentation) specifically for remediating polluted areas, often used in conjunction with substrate and nutrient injection strategies for contaminated aquifers. epa.gov Research is exploring the scale-up of pilot study results to full-scale systems and the optimization of suitable habitats, nutritional requirements, lag times, and degradation rates for various chlorinated contaminants in the field. epa.gov
Factors influencing bioremediation effectiveness, such as temperature, aerobic or anaerobic conditions, and nutrient availability, are areas of ongoing investigation. nih.govfrtr.govnih.gov For instance, carbon is a crucial nutrient that enhances in situ bioremediation by increasing the metabolic activity of natural microbial communities. nih.gov Research also suggests that using more than one living organism can improve efficiency and microbial diversity in bioremediation. nih.gov Immobilized microbial technology is also being explored to enhance tolerance to environmental conditions, limit microbial loss, and improve biodegradation efficiency. nih.gov
Design and Synthesis of Novel this compound Derivatives with Targeted Functions
The structural versatility of this compound allows for the design and synthesis of various derivatives with potentially targeted functions in different applications, such as pharmaceuticals, agrochemicals, and materials science. Future research is focused on creating novel compounds with specific desired properties.
Studies are exploring the synthesis of novel derivatives for various applications. For example, this compound is used as a starting material in the synthesis of novel imidazoles and thiazole (B1198619) derivatives with potential biological activities. mdpi.com Research also involves the design and synthesis of novel 5-acylbarbituric acid derivatives, some of which have shown promising herbicidal activity, acting as proherbicides that degrade to corresponding phenoxyacetic acids. ccspublishing.org.cnacs.org The synthesis of novel tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties also utilizes this compound or chloroacetyl chloride in their preparation, indicating ongoing efforts to create new compounds with targeted functions, such as herbicidal activity. acs.org
The design process for these derivatives often involves considering economic and environmental factors, aiming to reduce toxic and corrosive wastes and simplify product separation and recovery.
Integrated Computational and Experimental Approaches for Mechanistic Discovery
Understanding the underlying mechanisms of this compound's reactions, environmental fate, and biological interactions at a molecular level is crucial for informed research and development. Future research is increasingly integrating computational and experimental approaches to gain deeper mechanistic insights. rsc.orgrsc.org
Computational tools, including machine learning and artificial intelligence, are becoming pivotal in modern chemical research, facilitating a deeper understanding of the relationship between reaction parameters and chemical spaces. rsc.orgrsc.org These tools can navigate and process large volumes of synthetic and physical/chemical data, boosting research efficiency and accelerating methodologies. rsc.orgrsc.org
Quantum chemical calculations are employed to investigate reaction mechanisms, such as the multiphase processes involved in this compound production from atmospheric volatile organic compound-chlorine chemistry. copernicus.orgcopernicus.org These computational studies complement field observations and model simulations. copernicus.org Future experimental studies are needed to validate the proposed multiphase chemical processes and establish reliable yields. copernicus.org
Integrated computational approaches are also being used in areas like drug discovery to predict ligand-protein interactions and binding, providing insights into molecular mechanisms. nih.gov While no single method is absolute, the integration of established approaches into robust computational pipelines with experimental feedback can enhance efficiency and reliability. nih.gov
Advanced Toxicological Modeling and Risk Assessment Frameworks
Ensuring the safe use and management of this compound requires robust toxicological assessment and risk evaluation. Future research is focused on developing more advanced modeling and risk assessment frameworks, particularly to address the complexities of chemical exposures.
The future of toxicological risk assessment is moving towards more probabilistic approaches, which can help address uncertainties in assessing chemical risks. d-nb.info This involves moving from categorized to probabilistic and dose-dependent hazard outcomes and applying internal thresholds of toxicological concern for data-poor substances. d-nb.info While AI can streamline data processing and report generation, human judgment remains crucial in the decision-making process of risk assessment. publichealthtoxicology.compublichealthtoxicology.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
